7-Chloronaphthalene-2-carbonitrile

Catalog No.
S14146867
CAS No.
M.F
C11H6ClN
M. Wt
187.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloronaphthalene-2-carbonitrile

Product Name

7-Chloronaphthalene-2-carbonitrile

IUPAC Name

7-chloronaphthalene-2-carbonitrile

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

InChI

InChI=1S/C11H6ClN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H

InChI Key

JFBVJRSZGRZILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Cl)C#N

7-Chloronaphthalene-2-carbonitrile is a chemical compound characterized by its unique structure, which consists of a naphthalene ring substituted at the second position with a carbonitrile group and at the seventh position with a chlorine atom. This compound has gained attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential reactivity and biological activity.

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound can be oxidized to form naphthoquinones or reduced to yield amines.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, allowing for the formation of more complex molecular structures.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various bases for substitution reactions .

The biological activity of 7-chloronaphthalene-2-carbonitrile has been explored in several studies. It exhibits potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent. The compound may induce apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for therapeutic applications in oncology. Its mechanism of action may involve interactions with specific enzymes or receptors that regulate cellular processes .

The synthesis of 7-chloronaphthalene-2-carbonitrile can be achieved through several methods:

  • Sandmeyer Reaction: This method involves forming a diazonium salt from an amine precursor, which is then reacted with copper(I) chloride to introduce the chlorine atom.
  • Direct Chlorination: Chlorination of naphthalene derivatives using chlorine gas in the presence of catalysts like iron(III) chloride can also yield this compound.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed to enhance yield and purity while optimizing reaction conditions.

7-Chloronaphthalene-2-carbonitrile has diverse applications:

  • Organic Synthesis: It serves as a reactive intermediate in the synthesis of various organic compounds.
  • Pharmaceutical Research: Due to its biological activity, it is being investigated for potential use in developing new anticancer drugs.
  • Material Science: The compound may also find applications in the development of novel materials due to its unique electronic properties .

Studies on the interactions of 7-chloronaphthalene-2-carbonitrile with biological systems are ongoing. Preliminary findings suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Further research is needed to elucidate its specific interactions at the molecular level and how these interactions translate into biological effects .

Several compounds share structural similarities with 7-chloronaphthalene-2-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
8-Chloronaphthalene-1-carbonitrileChlorine at position 8Different electronic properties; reactivity varies due to substitution pattern
8-Bromonaphthalene-1-carbonitrileBromine at position 8May exhibit different biological activities compared to chlorinated analogs
8-Iodonaphthalene-1-carbonitrileIodine at position 8Typically more reactive due to the presence of iodine

7-Chloronaphthalene-2-carbonitrile is unique due to its specific substitution pattern, influencing its reactivity and properties compared to its analogs. This distinct arrangement allows it to participate in specific reactions that may not be feasible for other similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

187.0188769 g/mol

Monoisotopic Mass

187.0188769 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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